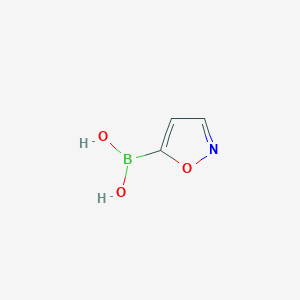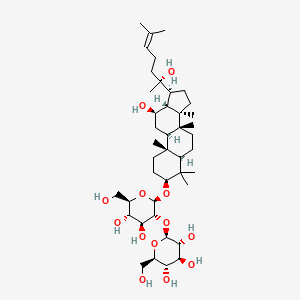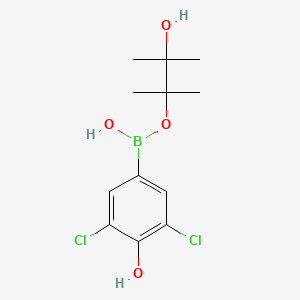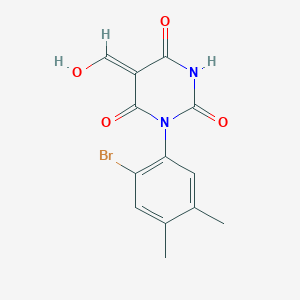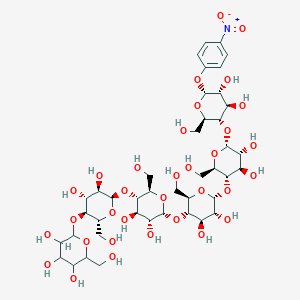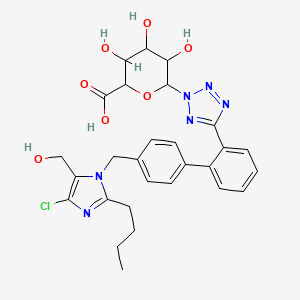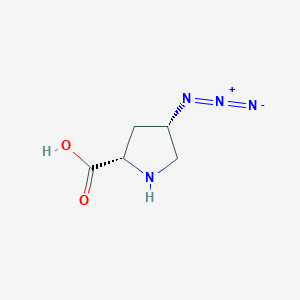
(4S)-4-Azido-L-proline
Übersicht
Beschreibung
“(4S)-4-Azido-L-proline” is a chemical compound with the molecular formula C5H8N4O2 . It has an average mass of 156.143 Da and a mono-isotopic mass of 156.064728 Da .
Synthesis Analysis
The synthesis of “(4S)-4-Azido-L-proline” has been described in the literature. For instance, a strategy for selective imaging of collagen in live foetal ovine osteoblasts involves the incorporation of an azide-tagged proline in the biosynthesis of collagen .Molecular Structure Analysis
The molecular structure of “(4S)-4-Azido-L-proline” consists of 19 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also contains 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 positively charged N, and 1 hydroxyl group .Chemical Reactions Analysis
The azide group in “(4S)-4-Azido-L-proline” can participate in various chemical reactions. For example, it can be used in a strain-promoted [3+2] azide–alkyne cycloaddition reaction for the selective imaging of collagen in live cells .Physical And Chemical Properties Analysis
“(4S)-4-Azido-L-proline” has several notable physical and chemical properties. It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is -0.63, and its ACD/LogD (pH 5.5 and 7.4) is -2.65 . It has a polar surface area of 62 Ų .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Infrared Probing : (4S)-4-Azido-L-proline, also known as Azidoproline, can influence the stability of the polyproline II conformation in collagen. The azido group in different configurations, specifically 4R and 4S, can stabilize or destabilize this conformation. Fourier transform infrared spectroscopy experiments with 4-azidoproline derivatives have shown differences in the amide I and azido IR spectra based on azido configuration and C-terminal structure. This suggests that 4-azidoproline can be a useful tool for probing proline roles in protein structure, function, and dynamics (Lee et al., 2012).
Applications in Studying Cellular Metabolism and Regulation : L-Proline analogues, including 4-azidoproline, are valuable for investigating cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. They also have potential industrial applications, such as in the microbial production of proline analogues (Bach & Takagi, 2013).
Synthesis and Pharmaceutical Application : The synthesis of (4S)-4-Azido-L-proline derivatives has been documented for use as pharmaceutical intermediates in peptide drug synthesis. This highlights its significance in the development of novel pharmaceutical compounds (Chun-quan, 2004).
Prolyl 4-Hydroxylase Characterization : Studies on prolyl 4-hydroxylase, an enzyme that hydroxylates proline and is critical in collagen biosynthesis, have used proline analogues including 4-azidoproline. This has provided insights into the enzyme's action on proline-rich and collagen-like peptides, which is important for understanding collagen structure and function (Hieta & Myllyharju, 2002).
Chemical Synthesis and Structural Analysis : Improved synthesis methods for protected 3-azido- and 4-azidoproline have been developed, indicating the compound's utility in chemical synthesis and structural analysis (Gómez-Vidal & Silverman, 2001).
Proline Analogues as Cis-Peptide Bond Surrogates : In the study of protein folding and function, 1,5-disubstituted[1,2,3]triazoles have been assessed as surrogates for cis-prolyl peptide bonds, an area where 4-azidoproline analogues can be significant (Tam et al., 2007).
Role in Targeted Protein Degradation : Hydroxylation and fluorination of proline, as seen in 4-azidoproline derivatives, affect molecular recognition in biological systems. This has implications for targeted protein degradation, a key area in drug discovery (Testa et al., 2018).
Conformational Implications of Azidoprolines : The "azido gauche effect" in (4S)- and (4R)-azidoproline derivatives influences their conformation, affecting the s-cis:s-trans conformer ratio. This has implications for their use in tuning the stability of the polyproline II helix in peptides (Sonntag et al., 2006).
Zukünftige Richtungen
The future directions of “(4S)-4-Azido-L-proline” research could involve its use in bioorthogonal strategies for non-invasive imaging of collagen structures . This could provide a powerful imaging tool to monitor and study diseases where abnormal collagen production is a main feature, including cirrhosis, diabetic nephropathy, or idiopathic pulmonary fibrosis .
Eigenschaften
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-H-L-Pro(4-N3)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




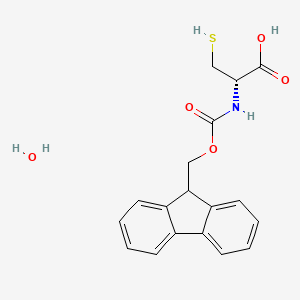
![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)
